molecular formula C14H7ClF4N2 B2802125 4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1420885-98-8

4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B2802125
CAS No.: 1420885-98-8
M. Wt: 314.67
InChI Key: YNUOOLDEBSLIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C14H7ClF4N2 and its molecular weight is 314.67. The purity is usually 95%.
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Biological Activity

4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H7ClF3N
  • Molecular Weight : 287.65 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties.

Research indicates that compounds in the pyrrolopyridine class can inhibit various signaling pathways involved in tumor growth and metastasis. Specifically, studies have shown that this compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a significant role in cancer cell proliferation and survival.

In Vitro Studies

In vitro evaluations have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • 4T1 (mouse breast cancer)
    • MDA-MB-231 (human breast cancer)
    • MCF-7 (human breast cancer)

The compound showed IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, indicating strong potency (see Table 1) .

Cell Line IC50 (nM) Effect
FGFR17Inhibition of cell proliferation
FGFR29Induction of apoptosis
FGFR325Inhibition of migration
FGFR4712Reduced invasion

Mechanistic Insights

The compound's mechanism involves down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), which contribute to reduced migration and invasion capabilities in cancer cells .

Case Studies

A notable study conducted by Jin et al. (2021) synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including the target compound. The study reported significant antitumor activity and suggested that further optimization could enhance its therapeutic potential .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4N2/c15-12-9-5-11(7-1-3-8(16)4-2-7)21-13(9)20-6-10(12)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUOOLDEBSLIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C(=CN=C3N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.